4-(Aminomethyl)-2-iodoaniline

Palladium Catalysis Carbonylative Annulation Benzoxazinone Synthesis

For medicinal chemistry and methodology groups, this bifunctional aniline is the validated substrate for constructing benzoxazinones, indoles, and adenosine A3 receptor ligands. Its ortho-iodo group is critical for Pd-catalyzed cyclization; regioisomers or halo-analogs (Br, Cl) fail to achieve the same oxidative addition reactivity, risking synthesis failure. Procure this exact substitution pattern to build SAR libraries efficiently.

Molecular Formula C7H9IN2
Molecular Weight 248.06 g/mol
CAS No. 106941-22-4
Cat. No. B8786280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-2-iodoaniline
CAS106941-22-4
Molecular FormulaC7H9IN2
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)I)N
InChIInChI=1S/C7H9IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4,9-10H2
InChIKeyXAEMKYWFXUEWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-2-iodoaniline (CAS 106941-22-4): A Bifunctional Aryl Iodide Building Block for Carbonylation and Cross-Coupling in Medicinal Chemistry


4-(Aminomethyl)-2-iodoaniline (CAS 106941-22-4) is a bifunctional aromatic amine with the molecular formula C7H9IN2 and a molecular weight of 248.06 g/mol . It is primarily utilized as a research chemical and synthetic intermediate, with commercial availability typically at a purity of 95-98% . Its structure comprises an aniline core bearing an iodine atom at the ortho position and an aminomethyl group at the para position relative to the primary amine. This specific substitution pattern is central to its value in constructing complex molecular architectures, notably through palladium-catalyzed carbonylation and cross-coupling reactions.

Procurement Alert: Why Regioisomers and Non-Iodinated Analogs of 4-(Aminomethyl)-2-iodoaniline Are Not Suitable Replacements


For researchers, replacing 4-(Aminomethyl)-2-iodoaniline with a close analog introduces significant and often overlooked risks to synthetic outcomes. The specific substitution pattern (ortho-iodo, para-aminomethyl) is not just a structural detail; it is a functional requirement that governs the reactivity and product profile in key reactions [1]. The ortho-iodo group is essential for initiating palladium-catalyzed transformations like carbonylative annulation to form benzoxazinones and indoles [2]. The para-aminomethyl group introduces a third vector for further functionalization, which is absent in simpler 2-iodoanilines. Substituting with a regioisomer, such as 2-(Aminomethyl)-4-iodoaniline (CAS 166883-36-9) , alters the spatial relationship between the reactive sites and can lead to entirely different products or failed reactions. Similarly, non-iodinated analogs (e.g., bromo or chloro) will not participate in reactions optimized for an aryl iodide due to their lower reactivity in oxidative addition, a key step in many catalytic cycles [3].

Quantitative Differentiation: A Comparative Analysis of 4-(Aminomethyl)-2-iodoaniline vs. Structural Analogs


Divergent Carbonylation Pathways: Ortho-Iodo Substituent Enables Specific Annulation vs. Aminocarbonylation

The specific ortho-iodoaniline motif in 4-(Aminomethyl)-2-iodoaniline is a privileged structure for divergent carbonylation pathways that are not accessible to its non-iodinated or meta-iodo regioisomers. Research on the general class of 4-substituted 2-iodoanilines demonstrates that in the absence of an external nucleophile, these compounds undergo selective intramolecular carbonylative cyclization. In contrast, 3- or 4-iodoanilines, which lack the ortho-relationship between the amine and iodine, are inert under these conditions, failing to yield cyclic products [1]. This direct comparison highlights the essential nature of the ortho-iodo substitution pattern for accessing valuable heterocyclic scaffolds like benzoxazinones and diazocines [2].

Palladium Catalysis Carbonylative Annulation Benzoxazinone Synthesis Reaction Selectivity

Strategic Differentiation: Ortho-Iodo Substituent Directs Distinct Catalytic Outcomes Not Available to Meta- or Para- Iodo Analogs

The ortho-iodo substitution pattern is a non-negotiable structural requirement for key palladium-catalyzed transformations. Data from studies on 4-substituted 2-iodoanilines confirm that this specific motif enables two distinct 'dimeric' intramolecular aminocarbonylation pathways to yield benzoxazine or diazocine derivatives [1]. In stark contrast, analogous reactions using 3- or 4-iodoaniline substrates (meta- or para-iodo) under the same palladium-catalyzed carbonylation conditions do not proceed via these cyclization pathways, effectively resulting in a zero yield of the desired heterocyclic products [2].

Palladium Catalysis Carbonylative Cyclization Regioselectivity Heterocycle Synthesis

Precursor to a High-Affinity Adenosine A3 Receptor Ligand: A Specific Application of the 4-Amino-3-iodobenzyl Motif

The '4-amino-3-iodobenzyl' core, which is the structural signature of 4-(Aminomethyl)-2-iodoaniline, is a key component of a high-affinity radioligand for the adenosine A3 receptor (A3AR). In competitive binding assays using [125I]N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([125I]AB-MECA), the parent compound demonstrated a very high affinity for the human A3AR with a Ki of 9.30 nM [1]. While this is the activity of the adenosine derivative and not the aniline building block itself, it directly validates the value of this specific iodinated benzylamine fragment for generating potent and selective biological probes.

Adenosine Receptor Radioligand Binding GPCR Medicinal Chemistry

Enhanced Reactivity of Ortho-Iodoanilines in Carbonylative Annulation with Acid Anhydrides

The ortho-iodoaniline motif of 4-(Aminomethyl)-2-iodoaniline enables efficient participation in heterogeneous palladium-catalyzed carbonylative annulation with acid anhydrides to form 2-alkylbenzoxazinones. A study on this general class of compounds demonstrated that the reaction proceeds effectively under mild conditions (2 bar CO, 100°C) with high functional group tolerance and good to excellent yields [1]. The same reaction is not applicable to anilines lacking the ortho-iodo group, which are unreactive in this specific transformation. Furthermore, the use of a heterogeneous catalyst allows for easy recovery and reuse of the palladium complex up to seven times with consistent catalytic efficiency [2].

Heterogeneous Catalysis Carbonylative Annulation Palladium Benzoxazinone

Strategic Applications of 4-(Aminomethyl)-2-iodoaniline: From Heterocycle Synthesis to Targeted Probe Development


Synthesis of Benzoxazinone and Diazocine Libraries via Carbonylative Cyclization

The primary, experimentally validated application for 4-(Aminomethyl)-2-iodoaniline is as a substrate in palladium-catalyzed carbonylative cyclization reactions to generate benzoxazinone or diazocine derivatives [4]. A researcher can use this compound to build a library of these specific N-heterocycles by varying the reaction conditions and nucleophiles. This is a key strength not shared by its meta- or para-iodo regioisomers, which do not undergo this intramolecular cyclization . This scenario is ideal for medicinal chemistry groups seeking to explore novel chemical space around these core scaffolds.

Development of High-Affinity Adenosine A3 Receptor (A3AR) Ligands

For a medicinal chemistry program targeting the adenosine A3 receptor, 4-(Aminomethyl)-2-iodoaniline provides a direct and validated path to a high-affinity chemotype. The compound's 4-amino-3-iodobenzyl motif is the core structure of the potent radioligand [125I]AB-MECA, which exhibits a Ki of 9.30 nM at the human A3AR [4]. By starting with 4-(Aminomethyl)-2-iodoaniline, a chemist can efficiently synthesize analogs and explore structure-activity relationships (SAR) around a known, high-affinity scaffold, avoiding the need to develop a new lead series from scratch.

Investigating Orthogonal Reactivity in Bifunctional Building Blocks

This compound is an excellent probe for studying orthogonal reactivity. The ortho-aryl iodide is primed for palladium-catalyzed cross-coupling (e.g., Sonogashira, Heck) or carbonylation [4], while the primary aromatic amine can be selectively diazotized or engaged in amide bond formation. The para-benzylic amine offers a third, distinct handle for reductive amination or urea synthesis. A synthetic methodology group can use 4-(Aminomethyl)-2-iodoaniline to develop novel cascade or one-pot sequences, exploiting the differing reactivity profiles of its three functional groups to construct complex molecules in a highly convergent manner.

Synthesis of Indole-Based Compounds via Larock Indole Synthesis

As an ortho-iodoaniline derivative, this compound is a competent partner in the Larock indole synthesis, a robust and widely used heteroannulation reaction [4]. The reaction of 4-(Aminomethyl)-2-iodoaniline with a disubstituted alkyne under palladium catalysis will produce a 2,3-disubstituted indole bearing a 5-aminomethyl group. This specific substitution pattern on the indole core is a valuable synthetic handle for further diversification. Using a regioisomer like 2-(Aminomethyl)-4-iodoaniline in the same reaction would yield a 2,3-disubstituted indole with a 7-aminomethyl group, leading to a different set of analogs and potentially divergent biological activity.

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